molecular formula C14H20N2O3 B13928743 tert-Butyl (2-methyl-3,4-dihydro-2H-1,4-benzoxazin-8-yl)carbamate CAS No. 885268-77-9

tert-Butyl (2-methyl-3,4-dihydro-2H-1,4-benzoxazin-8-yl)carbamate

Katalognummer: B13928743
CAS-Nummer: 885268-77-9
Molekulargewicht: 264.32 g/mol
InChI-Schlüssel: ZRHVBLSZQSYNAA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl (2-methyl-3,4-dihydro-2H-1,4-benzoxazin-8-yl)carbamate is a chemical compound with a complex structure that includes a benzoxazine ring

Vorbereitungsmethoden

The synthesis of tert-Butyl (2-methyl-3,4-dihydro-2H-1,4-benzoxazin-8-yl)carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a benzoxazine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

tert-Butyl (2-methyl-3,4-dihydro-2H-1,4-benzoxazin-8-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

tert-Butyl (2-methyl-3,4-dihydro-2H-1,4-benzoxazin-8-yl)carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of tert-Butyl (2-methyl-3,4-dihydro-2H-1,4-benzoxazin-8-yl)carbamate involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

tert-Butyl (2-methyl-3,4-dihydro-2H-1,4-benzoxazin-8-yl)carbamate can be compared with other similar compounds, such as:

  • tert-Butyl (2,4-dioxo-1,4-dihydro-2H-benzo[d][1,3]oxazin-7-yl)methyl)carbamate
  • 2-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
  • 6-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine

These compounds share structural similarities but may differ in their chemical properties and applications. The uniqueness of this compound lies in its specific functional groups and the resulting chemical behavior.

Eigenschaften

CAS-Nummer

885268-77-9

Molekularformel

C14H20N2O3

Molekulargewicht

264.32 g/mol

IUPAC-Name

tert-butyl N-(2-methyl-3,4-dihydro-2H-1,4-benzoxazin-8-yl)carbamate

InChI

InChI=1S/C14H20N2O3/c1-9-8-15-10-6-5-7-11(12(10)18-9)16-13(17)19-14(2,3)4/h5-7,9,15H,8H2,1-4H3,(H,16,17)

InChI-Schlüssel

ZRHVBLSZQSYNAA-UHFFFAOYSA-N

Kanonische SMILES

CC1CNC2=C(O1)C(=CC=C2)NC(=O)OC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.